molecular formula C12H9N5O3S B11497575 N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11497575
M. Wt: 303.30 g/mol
InChI Key: GAKMVZAJVAODES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Synthesis of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled through an acetamide linkage. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide linkage can be modified through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form new heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the acetamide linkage.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe for studying biological processes involving benzothiazole and pyrazole derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)acetamide: Lacks the pyrazole ring and nitro group.

    2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the benzothiazole ring.

    N-(1,3-benzothiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both benzothiazole and pyrazole rings, as well as the nitro group. This combination of structural features may confer unique biological activities and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H9N5O3S

Molecular Weight

303.30 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H9N5O3S/c18-11(7-16-6-5-10(15-16)17(19)20)14-12-13-8-3-1-2-4-9(8)21-12/h1-6H,7H2,(H,13,14,18)

InChI Key

GAKMVZAJVAODES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.